Field: Organic Chemistry
Application Summary: “6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride” is used in the acylation of 1,3-benzodioxole . This process is part of a continuous flow reaction using a recyclable heterogeneous substoichiometric catalyst .
Method of Application: The reaction was run continuously for 6 hours at 100°C . The conversion rate was 73%, with a selectivity of 62% of the desired acylated product .
Results: The reaction showed excellent stability and selectivity . The unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .
Field: Medicinal Chemistry
Application Summary: “6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride” has been evaluated for its anticancer properties .
Results: The compound exhibited good selectivity between cancer cells and normal cells .
Field: Pharmaceutical Chemistry
Application Summary: “6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride” has been used in the synthesis of selenium labeled radiopharmaceuticals .
Method of Application: The compound was synthesized using 5-bromobenzo[1,3]dioxole via Grignard methodology .
6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 215.68 g/mol. This compound features a benzo[1,3]dioxole structure, which is characterized by a fused dioxole ring system attached to a propyl group and an amine functional group. It is primarily used in proteomics research and has garnered attention for its potential biological activities and applications in various fields .
The synthesis of 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride can be achieved through several methods:
6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride has several applications, including:
Interaction studies involving 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride focus on its binding affinity to biological targets. Preliminary studies suggest that it may interact with various receptors and enzymes, although detailed mechanisms remain under investigation. Such interactions could elucidate its potential pharmacological effects.
Several compounds share structural similarities with 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Nitro-benzo[1,3]dioxol-5-ylamine | Nitro group substitution on the ring | Exhibits distinct electronic properties due to nitro group |
| 6-Methyl-benzo[1,3]dioxol-5-ylamine | Methyl group substitution | Potentially different biological activity profile |
| 6-Benzyl-benzo[1,3]dioxol-5-ylamine | Benzyl substitution | Increased lipophilicity may enhance membrane permeability |
These compounds highlight the uniqueness of 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride due to its specific propyl side chain, which may influence its biological activity and solubility compared to others.
Nucleophilic substitution represents a fundamental synthetic approach for introducing propyl groups into aromatic amine systems, particularly in the synthesis of 6-Propyl-benzo [1] [2]dioxol-5-ylamine hydrochloride [2]. The mechanism involves the nucleophilic displacement of a leaving group by an amine nucleophile, with the reaction proceeding through either unimolecular (SN1) or bimolecular (SN2) pathways depending on the substrate structure and reaction conditions [3] [4].
The benzodioxole ring system exhibits specific reactivity patterns that influence the nucleophilic substitution process [5]. Research has demonstrated that electron-withdrawing substituents in positions ortho or para to the leaving group significantly enhance the rate of nucleophilic aromatic substitution reactions [2]. The benzodioxole moiety, with its electron-donating methylenedioxy bridge, creates a unique electronic environment that affects both regioselectivity and reaction rates [6].
For primary propyl halides, the SN2 mechanism predominates, showing second-order kinetics with rate dependence on both the nucleophile concentration and substrate concentration [7]. The reaction rate follows the order primary > secondary > tertiary halides, with methyl halides exhibiting the highest reactivity [8]. In the context of benzodioxole amine synthesis, primary propyl bromides and iodides demonstrate superior reactivity compared to the corresponding chlorides [9].
The stereochemical outcome of nucleophilic substitution reactions involving propyl groups results in complete inversion of configuration at the reaction center [10]. This Walden inversion is characteristic of SN2 reactions and must be considered when designing synthetic routes to specific stereoisomers of the target compound [11].
Direct alkylation methodologies provide efficient pathways for the synthesis of 6-Propyl-benzo [1] [2]dioxol-5-ylamine derivatives through the reaction of benzodioxole amines with propyl halides [12] [9]. The alkylation of aromatic amines with alkyl halides represents a well-established transformation in organic synthesis, though it requires careful optimization to achieve selective monoalkylation [12].
Contemporary approaches to direct alkylation have evolved beyond traditional methods to include copper-promoted cross-coupling reactions with alkylboronic acids [12]. These methodologies offer superior selectivity compared to conventional alkyl halide approaches, effectively preventing overalkylation that commonly occurs with primary anilines [12]. The copper-catalyzed Chan-Lam reaction has been successfully extended to accommodate various alkyl groups, including propyl, isopropyl, and other branched alkyl substituents [12].
The reactivity order for alkyl halides in direct alkylation follows the established pattern: iodides > bromides > chlorides, with the use of sodium iodide enabling in-situ generation of more reactive alkyl iodides from less reactive halide precursors [9]. Temperature optimization plays a crucial role, with reflux conditions often required for less reactive building blocks, while heteroaromatic amine alkylation may necessitate strong bases such as sodium bis(trimethylsilyl)amide under cryogenic conditions [9].
Solvent selection significantly influences reaction outcomes, with dimethylformamide and tetrahydrofuran emerging as preferred choices for alkylation reactions [9]. The presence of appropriate bases, including sodium carbonate or tertiary amines, facilitates the deprotonation of the amine nucleophile and enhances reaction efficiency [9].
The formation of hydrochloride salts from organic amines represents a fundamental acid-base reaction that significantly improves the physicochemical properties of amine compounds [13] [14]. The mechanism involves the protonation of the amine nitrogen by hydrochloric acid, resulting in the formation of an ionic salt with enhanced water solubility and improved shelf stability [13].
The reaction proceeds through a straightforward proton transfer mechanism where the lone pair of electrons on the amine nitrogen attacks the proton from hydrochloric acid [14] [15]. Primary amines form NH3+ functional groups, secondary amines generate NH2+ moieties, and tertiary amines produce NH+ units, each balanced by the chloride anion [14]. This transformation converts covalent amine compounds into ionic hydrochloride salts with distinctly different physical properties [15].
Research has demonstrated that hydrochloride salt formation can be achieved using anhydrous hydrochloric acid solutions in inert solvents such as dichloromethane [16]. The reaction typically proceeds at room temperature with rapid completion, often within 30 minutes of addition [16]. The resulting precipitate can be isolated by filtration and purified through washing with anhydrous solvent to remove unreacted starting materials [16].
The conversion efficiency of amine to hydrochloride salt generally exceeds 80% under optimized conditions, with the reaction being essentially quantitative for most aromatic amines [16]. Nuclear magnetic resonance spectroscopy provides definitive confirmation of salt formation through characteristic downfield shifts of protons adjacent to the protonated nitrogen center [16].
Reaction optimization represents a critical aspect of synthetic methodology development, encompassing systematic evaluation of temperature, pressure, solvent systems, and catalytic parameters [17] [18]. Modern optimization approaches utilize statistical methods such as Design of Experiments (DoE) and Response Surface Methodology (RSM) to efficiently explore parameter space and identify optimal conditions [18] [19].
Temperature control emerges as the most influential parameter in chemical synthesis, affecting reaction rates, product selectivity, and energy consumption [20] [21]. For benzodioxole amine synthesis, temperature optimization typically involves systematic screening across ranges from ambient conditions to 150°C, with many reactions showing optimal performance between 60-100°C [22] [23]. Elevated temperatures accelerate reaction kinetics through increased molecular motion and collision frequency, though excessive heating may promote side reactions and decomposition [20].
Pressure management plays a complementary role to temperature control, particularly in gas-phase reactions where increased pressure enhances molecular interaction and reaction rates [21]. High-pressure conditions can improve conversion efficiency and selectivity, though the equipment requirements and safety considerations necessitate careful evaluation of pressure benefits versus operational complexity [23].
Solvent system selection profoundly influences reaction outcomes through effects on substrate solubility, transition state stabilization, and product isolation [24] [25]. Deep eutectic solvents have emerged as environmentally favorable alternatives to conventional organic solvents, offering enhanced catalytic activity and improved recyclability [25]. Choline chloride-based eutectic mixtures with glycerol have demonstrated particular effectiveness in amine synthesis reactions, providing yields of 90-98% while enabling catalyst and solvent recycling [25].
Catalytic optimization encompasses both catalyst selection and loading optimization [26] [27]. Contemporary catalyst development focuses on palladium-based systems with novel ligand architectures that provide enhanced activity and selectivity [26]. The development of ylide-functionalized phosphine ligands (YPhos) has revolutionized aromatic amine synthesis by enabling reactions under milder conditions with improved efficiency compared to established catalyst systems [26].
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | 60-100°C | 85-95% yield | [22] |
| Pressure | 9.5-17.5 MPa | 78-90% conversion | [23] |
| Catalyst Loading | 5-10 mol% | 90-98% yield | [26] |
| Reaction Time | 1-24 hours | Variable | [18] |
Industrial-scale synthesis of complex aromatic amines presents unique challenges related to process intensification, equipment design, and economic viability [28] [29]. The transition from laboratory-scale synthetic methods to manufacturing processes requires comprehensive evaluation of reaction kinetics, heat and mass transfer limitations, and downstream processing requirements [28].
Continuous processing technologies offer significant advantages over traditional batch operations, including reduced capital investment, improved process control, and enhanced safety profiles [28]. The implementation of continuous flow reactors for amine synthesis has demonstrated superior performance in terms of conversion efficiency and product quality, with the ability to maintain steady-state operation for extended periods [28]. A successful 24-day continuous manufacturing campaign achieved greater than 99% conversion with consistent product quality throughout the operation [28].
Catalyst stability and recyclability represent critical considerations for industrial applications [29] [30]. Amine systems are particularly susceptible to fouling and corrosion issues that can compromise catalyst performance and equipment integrity [29] [30]. Analysis of 400 cases of major amine system failures has identified corrosion, foaming, and hydraulic restrictions as the primary causes of operational difficulties, with associated costs ranging from $250,000 to $250 million per incident [29].
Process optimization strategies for industrial synthesis incorporate advanced analytical techniques and real-time monitoring systems [17] [28]. Bayesian optimization and machine learning approaches enable efficient exploration of parameter space with minimal experimental effort, reducing development time and resource consumption [31] [32]. These methodologies have demonstrated the ability to achieve state-of-the-art performance using only 2.5-5% of traditional experimental data requirements [32].
Scale-up considerations must address heat transfer limitations, mixing efficiency, and residence time distribution effects [28]. The surface-to-volume ratio of industrial reactors significantly differs from laboratory equipment, potentially affecting reaction kinetics and product selectivity [23]. Careful attention to reactor design and operation parameters ensures successful translation of laboratory results to manufacturing scale [28].
| Industrial Challenge | Solution Approach | Improvement | Reference |
|---|---|---|---|
| Equipment Corrosion | Material Selection & Monitoring | 75% reduction in failures | [30] |
| Catalyst Deactivation | Continuous Regeneration | 95% activity retention | [29] |
| Process Control | Real-time Analytics | 99% conversion consistency | [28] |
| Energy Efficiency | Heat Integration | 30% energy reduction | [19] |
The development of robust analytical methods for real-time process monitoring enables immediate detection of deviations from optimal conditions [28]. High-performance liquid chromatography and gas chromatography systems provide rapid analysis of reaction progress and product quality, facilitating timely process adjustments [28]. Implementation of statistical process control ensures consistent product quality while minimizing the risk of batch rejection or reprocessing [28].
The X-ray crystallographic analysis of compounds containing the benzodioxole core provides fundamental structural insights into 6-Propyl-benzo [2]dioxol-5-ylamine hydrochloride. The five-membered 1,3-dioxole ring fused to the benzene ring exhibits characteristic conformational features that are consistent across benzodioxole derivatives [2] [3] [4].
The benzodioxole core adopts a flattened envelope conformation where the methylene carbon atom between the two oxygen atoms serves as the flap [3] [4]. This carbon atom typically deviates from the mean plane of the other four ring atoms by approximately 0.215-0.564 Å, depending on the specific substitution pattern [5] [4]. In the case of 6-Propyl-benzo [2]dioxol-5-ylamine hydrochloride, the deviation is expected to be within the range of 0.21-0.56 Å based on structural analogs [3] [4].
The carbon-oxygen bond lengths within the dioxole ring are characteristic of aromatic ether linkages, with C-O bond distances typically ranging from 1.36 to 1.41 Å . These bond lengths are consistent with the anomeric effect, which stabilizes the non-planar conformation of the five-membered ring [6]. The C-O-C-C torsion angles in related benzodioxole structures range from 6.6° to 10.1°, indicating minimal deviation from planarity despite the envelope conformation [7].
The benzene ring portion of the molecule maintains planarity with root mean square deviations typically less than 0.05 Å for all non-hydrogen atoms [4] [8]. The dihedral angle between the benzene ring and the 1,3-dioxole ring plane varies between 74-89°, depending on the nature and position of substituents [4] [8].
Crystal packing interactions in benzodioxole derivatives typically involve C-H···O hydrogen bonding and π-π interactions between aromatic systems [3] [4]. The propyl substituent is expected to adopt an equatorial orientation to minimize steric interactions with the benzodioxole core [9].
The ¹H NMR spectrum of 6-Propyl-benzo [2]dioxol-5-ylamine hydrochloride exhibits characteristic signals that allow unambiguous identification of the benzodioxole scaffold and its substituents [10] [11]. The methylenedioxy protons appear as a sharp singlet at approximately 5.97 ppm, representing the two equivalent protons of the OCH₂O bridge [10] [12]. This signal serves as a diagnostic marker for the presence of the 1,3-benzodioxole moiety.
The aromatic protons on the benzene ring resonate in the range of 6.75-6.95 ppm as multiplets [10] [11]. Due to the substitution pattern with the amine group at position 5 and the propyl group at position 6, only two aromatic protons remain, appearing as distinct signals with characteristic coupling patterns.
The amino group protons manifest as a broad singlet in the region of 4.5-5.5 ppm, with the exact chemical shift depending on the degree of protonation and hydrogen bonding in the hydrochloride salt form [13]. These protons are typically exchangeable with deuterium oxide.
The propyl chain exhibits characteristic splitting patterns: the α-methylene group (directly attached to the aromatic ring) appears as a triplet around 2.5-2.7 ppm, the central methylene group resonates as a complex multiplet between 1.2-1.8 ppm, and the terminal methyl group appears as a triplet at approximately 0.8-1.2 ppm [11] [12].
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule [10] [13] [14]. The aromatic carbons bearing substituents (C-5 and C-6) appear in the downfield region at 146.0-148.0 ppm, characteristic of electron-rich aromatic carbons adjacent to amino and alkyl substituents [13] [14].
The methylenedioxy carbon (OCH₂O) resonates at 101.0-102.0 ppm, a diagnostic signal for this functional group [10] [12]. The remaining aromatic carbons appear between 108.0-135.0 ppm, with their exact positions dependent on the electronic effects of the substituents [13] [14].
The propyl chain carbons exhibit chemical shifts consistent with aliphatic carbons: the α-carbon (attached to the aromatic ring) appears around 25-30 ppm, the central methylene carbon at 20-25 ppm, and the terminal methyl carbon at 13-15 ppm [15] [14].
Correlation Spectroscopy (COSY) experiments reveal scalar coupling relationships between adjacent protons [16] [17]. The propyl chain shows characteristic COSY correlations: CH₃-CH₂-CH₂-Ar connectivity can be traced through cross-peaks between neighboring protons [12] [18].
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct C-H correlations, allowing unambiguous assignment of carbon signals to their directly attached protons [16] [17] [12]. This technique is particularly valuable for distinguishing between overlapping aromatic signals and confirming the propyl chain connectivity [18].
Heteronuclear Multiple Bond Correlation (HMBC) provides long-range C-H correlations across 2-3 bonds, essential for determining the substitution pattern on the benzodioxole ring [16] [17] [12] [18]. HMBC correlations between the propyl chain and aromatic carbons confirm the regiochemistry of substitution.
The infrared spectrum of 6-Propyl-benzo [2]dioxol-5-ylamine hydrochloride displays characteristic absorption bands that confirm the presence of key functional groups [19] [20]. The amino group exhibits N-H stretching vibrations in the region of 3400-3200 cm⁻¹ with medium to strong intensity [20] [21]. Primary amines typically show two N-H stretching bands due to symmetric and antisymmetric stretching modes, though these may be broadened in the hydrochloride salt form due to hydrogen bonding with the chloride ion [21] [22].
The aliphatic C-H stretching vibrations of the propyl chain appear as strong absorptions between 3000-2800 cm⁻¹ [20] [23]. These include both symmetric and antisymmetric stretching modes of the methyl and methylene groups [20].
Aromatic C=C stretching vibrations manifest as medium intensity bands in two regions: 1650-1600 cm⁻¹ and 1500-1400 cm⁻¹ [19] [20] [23]. These bands are characteristic of the substituted benzene ring within the benzodioxole framework [19].
The benzodioxole moiety exhibits distinctive C-O stretching vibrations [19]. The ether linkages show strong absorptions at 1250-1200 cm⁻¹, while the methylenedioxy bridge displays characteristic C-O stretching at 1040-1000 cm⁻¹ [19] [23]. These frequencies are diagnostic for the 1,3-benzodioxole structural unit.
Out-of-plane aromatic C-H bending vibrations appear at 930-900 cm⁻¹ and 800-750 cm⁻¹, providing information about the substitution pattern on the benzene ring [20] [23]. The specific frequencies and intensities of these bands are consistent with the 5,6-disubstituted benzodioxole pattern.
Electron ionization mass spectrometry of 6-Propyl-benzo [2]dioxol-5-ylamine hydrochloride reveals characteristic fragmentation pathways that provide structural confirmation [24] [25] [26]. The molecular ion peak for the hydrochloride salt appears at m/z 215 with relatively low intensity (5-15% relative abundance), typical for compounds containing heteroatoms and labile substituents [26] [27].
The base peak at m/z 179 corresponds to loss of hydrogen chloride [M-HCl]⁺, representing the free base form of the compound [24] [26]. This fragmentation is favored due to the ionic nature of the N-H···Cl⁻ interaction in the hydrochloride salt [24].
α-Cleavage of the propyl chain produces significant fragments at m/z 151 [M-HCl-C₂H₄]⁺ and m/z 135 [M-HCl-C₃H₆]⁺, with relative intensities of 60-80% and 40-60% respectively [26] [28]. These fragments result from homolytic cleavage adjacent to the aromatic ring, a common fragmentation pathway for aromatic compounds with alkyl substituents [25] [26].
The benzodioxole core fragment at m/z 121 represents loss of the amino group from the aromatic ring, demonstrating the stability of the fused ring system [24] [29]. Further fragmentation produces the methylenedioxybenzene cation at m/z 108 through loss of the amino group [24].
Aromatic fragmentation yields the phenyl cation (C₆H₅⁺) at m/z 77, a ubiquitous fragment in aromatic mass spectra [24] [26] [29]. Additional fragmentation produces smaller aromatic fragments such as C₄H₃⁺ at m/z 51 [24] [26].
The fragmentation pattern is consistent with electron impact ionization of aromatic amines, which typically show strong molecular ion peaks, common M-1 fragments, and characteristic loss of functional groups [26]. The presence of the benzodioxole moiety provides additional stabilization through resonance delocalization, influencing the relative intensities of fragment ions [24] [25].